![molecular formula C15H20BrNO3 B6641450 N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide, also known as BHAM, is a chemical compound that has been extensively studied for its potential pharmaceutical applications. BHAM belongs to the class of acetamide derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells. Furthermore, N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.
Biochemical and Physiological Effects:
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Additionally, N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has been shown to inhibit the replication of certain viruses, including HIV.
実験室実験の利点と制限
One advantage of using N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide in lab experiments is its wide range of biological activities, making it a versatile compound for studying various biological processes. Additionally, N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has been shown to possess low toxicity, making it a safe compound to use in lab experiments. One limitation of using N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide in lab experiments is its relatively complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and potential use in cancer therapy. Additionally, further research is needed to determine the full extent of N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide's anti-viral properties and its potential use in the treatment of viral infections. Finally, future studies could focus on developing more efficient and cost-effective methods for synthesizing N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide.
合成法
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form a chalcone intermediate. The chalcone intermediate is then reacted with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to form N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide.
科学的研究の応用
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. Additionally, N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has been shown to possess anti-viral properties by inhibiting the replication of certain viruses, including the human immunodeficiency virus (HIV).
特性
IUPAC Name |
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c16-12-8-11(4-5-13(12)18)10-17-14(19)9-15(20)6-2-1-3-7-15/h4-5,8,18,20H,1-3,6-7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQOYKBLGRUHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC(=C(C=C2)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

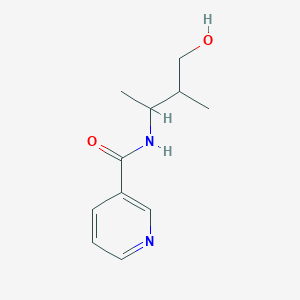
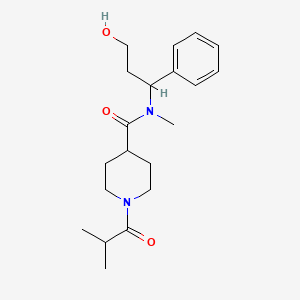

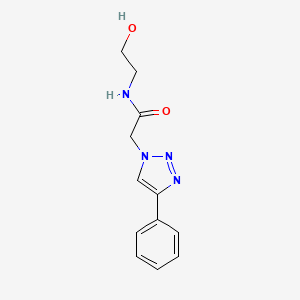
![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)
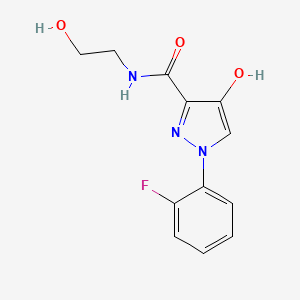
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6641421.png)
![1-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6641428.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)
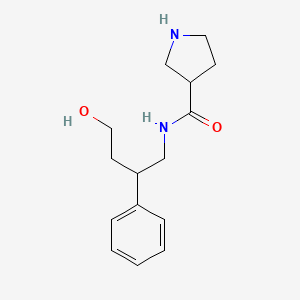
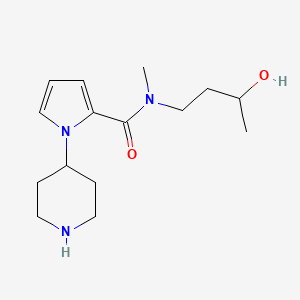
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)